THIOTETRONIC ACID)

Description

Historical Trajectories of Thiotetronic Acid Discovery and Elucidation

The story of thiotetronic acids is deeply intertwined with the broader class of tetronic acids, which were first identified as early as 1896. arabjchem.org However, the unique significance of the thiotetronic acid core came to light much later with the discovery of natural products exhibiting potent biological activity. A pivotal moment in this trajectory was the isolation of thiolactomycin (B1682310), a thiotetronic acid-containing natural product, more than three decades ago. nih.govacs.orgnih.govescholarship.org For a considerable period, the structural novelty and biological prowess of thiolactomycin and related compounds were appreciated, but the genetic and enzymatic machinery behind their biosynthesis remained a black box.

A significant leap in understanding came with the advent of advanced genomic techniques. In recent years, researchers have successfully identified and characterized the biosynthetic gene clusters (BGCs) responsible for producing thiotetronic acid antibiotics. nih.govacs.orgnih.govescholarship.org This breakthrough was largely driven by "target-directed genome mining," a strategy that predicts the biological function of molecules produced by "orphan" BGCs by identifying associated resistance genes. acs.orgnih.gov The structural elucidation of these compounds has been accomplished through a combination of high-resolution mass spectrometry and extensive NMR spectroscopy. nih.gov Furthermore, specific spectroscopic methods, such as UV spectroscopy, have been developed to differentiate between isomers of thiotetronic acid derivatives, for instance, distinguishing between 2- and 4-alkoxythiotetronic acids based on their distinct absorption maxima. nih.gov

Chemical Significance of the Thiotetronic Acid Core Structure in Natural Products and Synthetic Chemistry

The thiotetronic acid moiety is a recurring structural motif in a variety of biologically active natural products. These compounds are primarily recognized for their potent antibacterial properties, which stem from their ability to inhibit fatty acid biosynthesis in bacteria. nih.govresearchgate.net Specifically, they target the type II fatty acid synthase (FASII) system, a pathway essential for bacterial survival but absent in humans, making it an attractive target for antibiotic development.

Beyond their natural roles, thiotetronic acids serve as versatile scaffolds in synthetic chemistry. The core structure allows for extensive functionalization, enabling the creation of diverse libraries of analogues. nih.gov This has been instrumental in exploring structure-activity relationships, with the goal of developing derivatives with improved potency, altered target specificity, or enhanced pharmacokinetic properties. Synthetic efforts have produced analogues with improved activity against various pathogens, including Staphylococcus aureus and Pasteurella multocida. nih.gov

Contemporary Research Paradigms and Unexplored Frontiers in Thiotetronic Acid Studies

Modern research on thiotetronic acids is heavily influenced by genomics and molecular biology. The use of target-directed genome mining to unearth novel thiotetronic acid producers from diverse microbial sources, such as the marine actinomycete genus Salinispora, is a major paradigm. nih.govacs.orgnih.gov This approach has not only led to the discovery of new natural products but has also provided profound insights into their complex biosynthetic pathways. The heterologous expression of captured BGCs in host organisms like Streptomyces coelicolor has been crucial for characterizing the function of the encoded enzymes and producing these compounds in sufficient quantities for further study. nih.govacs.orgnih.gov

Despite recent progress, several frontiers in thiotetronic acid research remain largely unexplored. The novel enzymology involved in their biosynthesis presents a fertile ground for discovery. nih.govacs.orgnih.gov For instance, the precise mechanisms of sulfur insertion and ring formation are not fully understood and are areas of active investigation. nih.govescholarship.org The biosynthetic pathways often involve a complex interplay of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), along with a suite of tailoring enzymes like dehydrogenases, aminotransferases, and cytochrome P450 oxidoreductases, offering opportunities for bioengineering and the creation of novel "unnatural" natural products. nih.govescholarship.orgresearchgate.net Furthermore, the exploration of thiotetronic acid derivatives for applications beyond antibacterial agents, such as antifungal or anticancer therapeutics, is an emerging area of interest.

Data Tables

Table 1: Prominent Natural and Synthetic Thiotetronic Acid Derivatives and their Bioactivities

| Compound Name | Organism/Synthesis | Primary Bioactivity | Target Organism/Cell Line | Reported Efficacy (e.g., MIC, IC50) |

| Thiolactomycin | Nocardia sp., Streptomyces sp. | Antibacterial (FASII inhibitor) | Mycobacterium tuberculosis | - |

| Thiotetromycin | Streptomyces sp. | Antibacterial | Escherichia coli ΔtolC | IC50: 1.9–36 µg/mL |

| Thiotetroamide | Streptomyces sp. | Antibacterial | - | More potent than thiotetromycin |

| Prethiotetroamide C | Streptomyces sp. | Biosynthetic Intermediate | - | - |

| 3-Acetyl analogues of thiolactomycin | Synthetic | Antibacterial | Staphylococcus aureus, Pasteurella multocida | Improved or comparable to thiolactomycin |

| 2-(1-Methylbutoxy)-3,5-dimethylthiotetronic acid | Synthetic | - | - | - |

| 4-(1-Methylbutoxy)-3,5-dimethylthiotetronic acid | Synthetic | - | - | - |

| 2-(1-Methylhexyloxy)-3,5-dimethylthiotetronic acid | Synthetic | - | - | - |

| 4-(1-Methylhexyloxy)-3,5-dimethylthiotetronic acid | Synthetic | - | - | - |

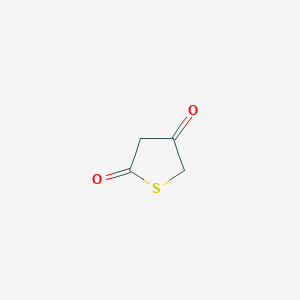

Structure

3D Structure

Properties

IUPAC Name |

thiolane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2S/c5-3-1-4(6)7-2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLXVAPBVMFHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CSC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436761 | |

| Record name | 4-Hydroxy-2(5H)-thiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51338-33-1 | |

| Record name | 4-Hydroxy-2(5H)-thiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiotetronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Thiotetronic Acids

Regioselective and Stereoselective Synthetic Approaches to Thiotetronic Acid Scaffolds

The construction of the thiotetronic acid ring with precise control over substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is a fundamental challenge in the synthesis of complex natural products and their analogs.

Asymmetric Synthesis Strategies for Enantiomerically Pure Thiotetronic Acids and Analogues

The biological activity of many thiotetronic acid derivatives is dependent on their specific stereochemistry. nih.gov Consequently, the development of asymmetric syntheses to produce enantiomerically pure compounds is of paramount importance.

A notable strategy for the asymmetric synthesis of 5,5-disubstituted thiotetronic acids involves a stereoselective researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl xanthate to a dithiocarbonate. researchgate.netrsc.org This chirality transfer method has been successfully applied to the synthesis of thiotetronic acids related to the antibiotics thiolactomycin (B1682310) and thiotetromycin. researchgate.netrsc.org For instance, the rearrangement of xanthates (S)- and (R)-19 leads to the corresponding dithiocarbonates (S)- and (R)-20, which are then converted to the target thiotetronic acids. researchgate.netrsc.org This approach was instrumental in the total synthesis of (5S)-thiolactomycin and the revision of the absolute configuration of the natural product to (5R). rsc.org

Another approach utilizes amino acids as chiral starting materials. semanticscholar.org This method involves converting the amino acid into a corresponding oxothiolactone, followed by a thio-Dieckmann condensation under controlled conditions to form the thiotetronic acid ring. semanticscholar.org A chemoenzymatic method has also been developed for the synthesis of (R)-thiolactomycin, featuring a kinetic resolution of a thiotetronic acid precursor using Chirazyme® L-2 to yield both enantiomers with high enantiomeric excess. researchgate.net

Development of Novel Cyclization and Heterocyclic Ring Formation Methodologies

Novel one-pot synthesis methodologies offer efficient routes to the thiotetronic acid ring system. One such method is based on a C-acylation/cyclization reaction between N-hydroxysuccinimide esters of S-acetyl-thioglycolic acids and active methylene (B1212753) compounds. semanticscholar.orgresearchgate.net This approach allows for the incorporation of various functionalities at the C-3 and C-5 positions of the thiolactone ring under mild conditions. semanticscholar.org The reaction proceeds through an in situ cyclization of a C-acylated intermediate via an intramolecular condensation mechanism. semanticscholar.org

A thio-Dieckmann condensation is another key cyclization strategy. semanticscholar.orgnih.gov For example, the formation of the (5R)-thiolactomycin scaffold can be achieved through enolate formation with lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures, which initiates the thio-Dieckmann condensation. nih.gov

Strategic Functionalization and Derivatization of the Thiotetronic Acid Ring System

The functionalization of the pre-formed thiotetronic acid ring is a versatile strategy for creating a library of analogs for biological screening. Key positions for modification include C-3, C-5, and the enolic oxygen atoms at C-2 and C-4.

Synthesis of C-3 Acyl Thiotetronic Acid Derivatives and Their Functional Modifications

C-3 acyl thiotetronic acid analogues have shown significant biological activity. semanticscholar.org A general method for their synthesis involves the C-acylation of active methylene compounds with N-hydroxysuccinimide esters of S-acetyl-protected thioglycolic acids, followed by cyclization. semanticscholar.org This one-pot procedure is efficient and allows for the introduction of various acyl groups at the C-3 position. semanticscholar.org For example, the reaction of N-hydroxysuccinimide esters of S-acetyl-thioglycolic acids with compounds like dimethyl malonate, ethyl benzoylacetate, and ethyl butyrylacetate yields the corresponding 3-acylthiotetronic acids. semanticscholar.org

Further modifications of these C-3 acyl derivatives can be performed to explore structure-activity relationships. These modifications can include alterations to the acyl chain or further reactions at other positions of the thiotetronic acid ring. engineering.org.cnmcmaster.ca

Elaboration of C-5 Position: Introduction of Vinyl, Alkyl, and Diverse Side Chains

The C-5 position of the thiotetronic acid ring is a critical determinant of biological activity, and various synthetic methods have been developed to introduce diverse substituents at this position. semanticscholar.orgnih.gov

One common method involves the generation of a dianion of a 3,5-disubstituted thiotetronic acid using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), followed by quenching with an alkyl or aryl halide. nih.gov This approach has been used to synthesize a range of racemic 5-substituted thiolactomycin derivatives. nih.gov The choice of halide and reaction conditions can influence the yield, with bulky halides generally affording lower yields. nih.gov

For the introduction of more complex side chains, such as the isoprene (B109036) unit found in thiolactomycin, multi-step sequences are often required. rsc.org These can involve steps like ozonolysis, conversion to a diene, and subsequent hydroboration-oxidation to introduce functionality for further elaboration. rsc.org The synthesis of analogues with biphenyl-based substituents at the 5-position has also been reported to show significant inhibitory activity against certain enzymes. semanticscholar.org

Regioselective Alkylation and Etherification Studies (e.g., Synthesis and Analysis of 2- and 4-Alkoxythiotetronic Acid Isomers)

The enolic nature of thiotetronic acids allows for O-alkylation, which can result in a mixture of 2- and 4-alkoxy isomers. nih.gov The regioselectivity of this reaction is often poor, necessitating reliable methods for the separation and characterization of the resulting isomers. nih.gov

Several methods have been explored for the O-alkylation of thiotetronic acids. One approach involves the alkylation of the tetrabutylammonium (B224687) salt of the thiotetronic acid with an alkylating agent like dimethyl sulfate (B86663). nih.gov Another method utilizes a substituted 1,3-dicyclohexylisourea. nih.gov Both methods have been shown to produce a mixture of 2- and 4-alkoxy isomers, with the ratio depending on the specific conditions used. nih.gov For instance, the alkylation of 3,5-dimethylthiotetronic acid with dimethyl sulfate via its tetrabutylammonium salt yielded a 1:6.4 ratio of the 2-methoxy to 4-methoxy isomer. nih.gov

Distinguishing between the 2- and 4-alkoxy isomers can be challenging due to the similarity of their 1H and 13C NMR spectra. nih.gov However, UV spectroscopy has proven to be a reliable method for differentiation. nih.gov 4-Alkoxy isomers typically exhibit a distinct absorption maximum between 235–240 nm, while 2-alkoxy isomers show two absorbance peaks, one in the range of 205–220 nm and another between 305–310 nm. nih.gov These characteristic UV absorption patterns have been confirmed across a series of 2- and 4-alkoxy-3,5-thiotetronic acid derivatives. nih.gov

Table of Research Findings on Thiotetronic Acid Synthesis and Derivatization

| Focus Area | Methodology | Key Findings | Reference(s) |

| Asymmetric Synthesis | Stereoselective [3.3]-rearrangement of allyl xanthate | Efficient synthesis of enantiomerically pure 5,5-disubstituted thiotetronic acids. Led to the revision of the absolute configuration of natural thiolactomycin. | researchgate.net, rsc.org |

| Asymmetric Synthesis | Chemoenzymatic kinetic resolution | High enantiomeric excess for both enantiomers of a thiotetronic acid precursor using Chirazyme® L-2. | researchgate.net |

| Novel Cyclization | One-pot C-acylation/cyclization | Versatile and mild method for constructing functionalized thiotetronic acids with diverse substituents at C-3 and C-5. | semanticscholar.org, researchgate.net |

| C-5 Functionalization | Dianion alkylation | Synthesis of racemic 5-substituted thiolactomycin derivatives by reacting the dianion of 3,5-dimethylthiotetronic acid with alkyl halides. | nih.gov |

| Regioselective Alkylation | O-alkylation with various reagents | O-alkylation produces mixtures of 2- and 4-alkoxy isomers. Ratios are method-dependent. | nih.gov |

| Isomer Characterization | UV Spectroscopy | 4-Alkoxy isomers show a single λmax at 235-240 nm, while 2-alkoxy isomers show two λmax values (205-220 nm and 305-310 nm), allowing for reliable differentiation. | nih.gov |

Mechanistic Investigations of Thiotetronic Acid Synthetic Reactions and Rearrangements

The formation and transformation of the thiotetronic acid ring system are governed by complex and fascinating reaction mechanisms. Investigations into these pathways, whether in biological systems or in the laboratory, have revealed intricate enzymatic cascades and elegant chemical transformations. These studies are crucial for understanding the molecule's natural origins and for developing novel synthetic routes to create analogs with potential therapeutic value. Mechanistic insights have been derived from a combination of genetic analysis, isotopic labeling studies, kinetic experiments, and computational modeling.

Biosynthetic Pathways: Enzymatic Mechanisms

The biosynthesis of thiotetronic acid natural products, such as the antibiotic thiolactomycin (TLM), was a long-standing puzzle. Early isotopic labeling experiments suggested that the sulfur atom likely originated from the amino acid cysteine and that the carbon backbone was assembled via a polyketide pathway. rsc.org More recent genomic and molecular biology studies have elucidated a highly unusual mechanism involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system and a key cytochrome P450 enzyme. rsc.orgresearchgate.netresearchgate.net

The process begins with the construction of a linear polyketide chain tethered to an acyl carrier protein (ACP). acs.org This is accomplished by PKS enzymes through sequential decarboxylative condensations of malonyl-CoA and methylmalonyl-CoA units. acs.org The key steps in the formation of the thiolactone ring have been a subject of significant investigation, with two primary hypotheses being explored. acs.org

Recent research has provided strong evidence for a cooperative enzymatic process. researchgate.net A specialized condensation/heterocyclization (Cy) domain of an NRPS enzyme (TlnC) is proposed to mediate the transfer of a sulfur atom from cysteine to the polyketide chain, generating a critical thiocarboxyl intermediate. researchgate.net Following this sulfur incorporation, a cytochrome P450 enzyme (TlnA in the thiolactomycin pathway) catalyzes the final oxidative cyclization to form the characteristic γ-thiolactone ring of thiotetronic acid. researchgate.netacs.org The investigation of this pathway has heavily relied on gene deletion studies, where knocking out the genes for the P450 or NRPS enzymes leads to the loss of thiotetronate production, confirming their essential roles. rsc.orgresearchgate.net

| Enzyme/System | Proposed Mechanistic Function | Key Intermediates | Investigative Method |

| Polyketide Synthase (PKS) | Assembles the carbon skeleton from acetate (B1210297) and propionate (B1217596) units. escholarship.org | ACP-tethered tetrapolyketide. acs.org | Isotopic Labeling, Gene Cluster Analysis. rsc.orgacs.org |

| NRPS (TlnC) | Mediates sulfur transfer from L-Cys to the polyketide chain. researchgate.netacs.org | Thiocarboxyl intermediate. researchgate.netacs.org | Gene Deletion, Heterologous Expression. researchgate.net |

| Cytochrome P450 (TlnA) | Catalyzes the final oxidative C-S bond formation to close the ring. rsc.orgresearchgate.net | Epoxy intermediate (hypothesized). acs.org | Mutational Analysis, Metabolite Analysis. rsc.orgacs.org |

Chemical Synthesis: Reaction Mechanisms

Mechanistic understanding of chemical syntheses is fundamental for the efficient construction of the thiotetronic acid core and its derivatives. Several strategies have been developed, each proceeding through distinct mechanistic pathways.

One prominent method involves an intramolecular condensation reaction. semanticscholar.org This approach often begins with the C-acylation of an active methylene compound (like a β-keto ester) with an activated S-acetyl-thioglycolic acid derivative, such as an N-hydroxysuccinimide ester. semanticscholar.org The resulting C-acylated intermediate is not isolated but undergoes a spontaneous in situ cyclization, driven by the formation of the stable enolic thiolactone ring. semanticscholar.org A related classical approach is the thio-Dieckmann condensation, which utilizes a strong base to promote intramolecular cyclization of a thioester. semanticscholar.org

A mechanistically distinct and powerful method for asymmetric synthesis involves a oup.comoup.com-sigmatropic rearrangement. semanticscholar.orgrsc.org In this pathway, an allyl xanthate is rearranged to a dithiocarbonate. This concerted pericyclic reaction allows for the transfer of chirality from a stereocenter in the starting material to a new stereocenter in the product, enabling the synthesis of enantiomerically enriched thiotetronic acids. rsc.org

| Synthetic Method | Core Mechanism | Typical Starting Materials |

| C-Acylation/Cyclization | In situ intramolecular condensation following C-acylation of an active methylene group. semanticscholar.org | Active methylene compounds; S-acetyl-thioglycolic acid esters. semanticscholar.org |

| Thio-Dieckmann Condensation | Base-mediated intramolecular cyclization of a thioester. semanticscholar.org | Open-chain thioester dicarbonyls. semanticscholar.org |

| Allyl Xanthate Rearrangement | oup.comoup.com-Sigmatropic rearrangement transferring chirality. rsc.org | Chiral allyl alcohols converted to xanthates. rsc.org |

Photochemical and Base-Induced Rearrangements

Thiotetronic acid and its derivatives can undergo novel rearrangements when subjected to specific conditions, such as UV irradiation in the presence of a base. oup.com The mechanistic pathways and resulting products are highly dependent on the solvent used.

In Methanol : Irradiation induces a reductive ring cleavage, leading to the formation of β,β′-diketo esters. oup.com

In Water : A more complex rearrangement of the carbon skeleton occurs. Depending on the specific substrate and base, products can include succinic thioanhydrides, γ-keto amides, or succinamides. oup.com

In Water with Pyridine (B92270) : When pyridine is used as the base, certain 3-acetyl derivatives of thiotetronic acid undergo a different type of skeletal rearrangement to yield γ-keto thiols and their corresponding disulfides. oup.com

These transformations likely proceed through radical intermediates or excited state species, where the solvent plays a critical role in trapping intermediates and directing the reaction toward different structural outcomes.

| Reaction Conditions | Major Product Type(s) | Proposed Rearrangement Type |

| Irradiation, Base, Methanol | β,β′-diketo esters. oup.com | Reductive Ring Cleavage. oup.com |

| Irradiation, Base, Water | Succinic thioanhydrides, γ-keto amides. oup.com | Carbon Skeleton Rearrangement. oup.com |

| Irradiation, Pyridine, Water | γ-keto thiols, disulfides. oup.com | Carbon Skeleton Rearrangement. oup.com |

Biosynthesis and Chemoenzymatic Synthesis of Thiotetronic Acids

Discovery and Characterization of Thiotetronic Acid Biosynthetic Gene Clusters (BGCs)

The advent of genome sequencing has revolutionized the discovery of natural product biosynthetic pathways. For thiotetronic acids, this has been particularly crucial in identifying the responsible biosynthetic gene clusters (BGCs), which are often "orphan," meaning their corresponding molecular products are initially unknown. biorxiv.orgacs.orgnih.gov

Target-directed genome mining has emerged as a powerful strategy for uncovering novel thiotetronic acid biosynthetic pathways. nih.govresearchgate.netacs.org This approach predicts the biological function of the small molecules produced by a BGC by identifying putative antibiotic resistance genes within the cluster. acs.orgnih.govacs.org Since organisms that produce antibiotics must protect themselves from the compound's effects, they often possess a modified, resistant version of the target protein, and the gene for this resistant version is frequently located within the BGC. biorxiv.orgresearchgate.netwur.nl

A notable application of this strategy involved querying the pan-genome of 86 Salinispora bacterial genomes for duplicated housekeeping genes co-localized with natural product BGCs. acs.orgnih.govresearchgate.net This led to the prioritization of an orphan BGC that contained a putative fatty acid synthase (FAS) resistance gene. acs.orgnih.govresearchgate.net This was significant because thiotetronic acids, like the well-known thiolactomycin (B1682310), are inhibitors of fatty acid synthase. biorxiv.orgresearchgate.net The co-localization of the BGC with a FAS resistance gene strongly suggested that the cluster was responsible for producing a FAS inhibitor. researchgate.net

Subsequent heterologous expression of this identified BGC confirmed the production of thiotetronic acid natural products, including thiolactomycin. acs.orgnih.govresearchgate.net This not only validated the target-directed genome mining approach for discovering antibiotic-producing gene clusters without prior knowledge of the synthesized molecule but also laid the groundwork for investigating the novel enzymology of thiotetronic acid biosynthesis. acs.orgnih.govresearchgate.net This method allows researchers to prioritize the vast number of orphan BGCs discovered through sequencing efforts and efficiently connect genes to their bioactive small molecule products. acs.orgnih.gov

| Organism/Genus | Mining Strategy | Key Finding |

| Salinispora | Target-directed genome mining of 86 genomes. acs.orgnih.govresearchgate.net | Prioritized an orphan PKS-NRPS hybrid BGC with a putative FAS resistance gene, leading to the identification of thiotetronic acid products. acs.orgnih.govresearchgate.net |

| Streptomyces olivaceus Tü 3010 | Comparative genomics. rsc.org | Initial evidence for assembly by a novel iterative PKS-NRPS and identification of adjacent pathway enzymes. rsc.org |

| Lentzea sp. ATCC 31319, S. thiolactonus NRRL 15439, Streptomyces sp. MG11 | Comparative genomics using probes from the Tü 3010 BGC. rsc.org | Confirmed the presence of near-identical BGCs in other thiotetronate-producing actinomycetes. rsc.org |

The biosynthetic machinery responsible for creating thiotetronic acids involves a fascinating and unconventional hybrid of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems. rsc.orgnih.govbiost.com Analysis of the identified BGCs revealed that thiotetronates are assembled by a novel iterative PKS-NRPS multienzyme. rsc.orgresearchgate.net

These hybrid systems are responsible for constructing the carbon skeleton of thiotetronic acids through a series of decarboxylative condensations. acs.org The process typically starts with a malonyl-CoA starter unit, followed by the incorporation of several extender units, such as methylmalonyl-CoA or ethylmalonyl-CoA, by the PKS modules. acs.org

A key feature of these systems is the presence of an iterative PKS, which is used multiple times to build the polyketide chain. rsc.orgnih.gov Following the polyketide chain assembly, an NRPS module is involved in the crucial step of incorporating the sulfur atom. nih.gov The adenylation (A) domain of the NRPS module is predicted to activate a cysteine residue, which is consistent with isotope labeling studies that identified cysteine as the origin of the sulfur atom in thiotetronic acids. nih.gov

The functional annotation of these PKS-NRPS hybrid systems has been advanced through gene deletion studies. rsc.org In-frame deletions within the BGCs of thiotetronate-producing strains led to the loss of production, confirming the direct role of these gene clusters in the biosynthesis. rsc.org Furthermore, the heterologous expression of these clusters in hosts like Streptomyces coelicolor and Streptomyces avermitilis has successfully reconstituted the production of thiotetronic acids, demonstrating the functionality of these hybrid systems. researchgate.netrsc.orgbiost.com

| Gene/Protein | Predicted Function | Supporting Evidence |

| tlmH | Polyketide Synthase (PKS). biorxiv.org | Forms the carbon skeleton of the molecule. acs.org |

| tlmI / tlnD | Nonribosomal Peptide Synthetase (NRPS). nih.govbiorxiv.org | Incorporates the sulfur atom, likely from a cysteine residue. nih.govbiorxiv.org |

| tlmF / tlnA | Cytochrome P450 enzyme. biorxiv.orgnih.gov | Essential for the formation of the five-membered γ-thiolactone ring. nih.govnih.govresearchgate.net |

| tlmG | PKS-NRPS hybrid gene. biorxiv.org | Part of the core biosynthetic machinery. biorxiv.org |

| tlmA | Type II Thioesterase (TE). nih.gov | Maintains the efficiency of the assembly line. nih.gov |

Enzymatic Mechanisms Governing Thiotetronic Acid Biosynthesis

The biosynthesis of the thiotetronic acid core structure is a testament to nature's chemical ingenuity, employing a series of sophisticated enzymatic reactions to forge the characteristic sulfur-containing ring.

A pivotal discovery in understanding thiotetronic acid biosynthesis has been the unexpected and crucial role of a cytochrome P450 (CYP450) enzyme in the formation of the distinctive five-membered γ-thiolactone ring. rsc.orgnih.govresearchgate.net Mutational analysis and gene deletion studies within the thiolactomycin (TLM) and other thiotetronate BGCs have consistently pointed to the essential function of a specific P450 enzyme, designated TlmF in the TLM pathway. nih.govnih.govresearchgate.net

Initial gene inactivation of the P450 homologs stuD1 and tlmD1 in their respective producing strains resulted in the complete abolishment of thiotetronate production. nih.gov More revealingly, when the gene tlmF was deleted from a minimized TLM biosynthetic pathway expressed in a heterologous host, the production of the five-membered ring of thiolactomycin ceased. nih.govnih.gov Instead, a novel six-membered δ-thiolactomycin was produced as a shunt product. nih.govnih.gov

This critical finding demonstrates that the cytochrome P450 enzyme is not directly involved in the initial sulfur insertion or C-S bond formation. nih.govnih.gov Rather, it acts as a γ-thiolactone synthase, catalyzing the cyclization of a linear thiocarboxyl intermediate specifically into the five-membered ring structure. biorxiv.orgnih.gov In the absence of this P450, the intermediate cyclizes through a competing, non-enzymatic or alternative enzymatic route to form the thermodynamically stable six-membered ring. nih.govnih.gov Recent studies suggest that this P450 enzyme achieves this feat through a distal radical-based cyclization mechanism. biorxiv.org This discovery highlights a novel catalytic function for P450 enzymes and is a key step in understanding the construction of this unique class of antibiotics. nih.govnih.govresearchgate.net

The molecular building blocks of thiotetronic acids and the origin of their defining sulfur atom have been a subject of investigation since their discovery. Early isotope feeding studies with Nocardia sp. were instrumental in revealing the precursors for thiolactomycin. nih.govnih.gov These experiments demonstrated that the polyketide backbone is derived from an acetate (B1210297) starter unit and three propionate (B1217596) extender units. nih.gov

Crucially, these early studies also identified the amino acid L-cysteine as the source of the sulfur atom incorporated into the thiolactone ring. researchgate.netnih.govnih.gov This finding has been consistently supported by the genomic data from the subsequently discovered BGCs. The presence of NRPS machinery, specifically an adenylation domain predicted to activate cysteine, within the thiotetronic acid BGCs provides a genetic basis for the incorporation of this amino acid. nih.gov

Two main hypotheses have been proposed for the precise mechanism of sulfur incorporation. One model suggests that a cysteine desulfurase and a sulfur transferase, encoded by a locus outside the main BGC, are responsible for supplying the sulfur atom. rsc.orgresearchgate.net Another model proposes that the BGC-encoded NRPS directly incorporates the sulfur from L-cysteine into the growing polyketide chain. nih.govacs.org More recent research points towards a cooperative mechanism where the condensation and heterocyclization (Cy) domain of the NRPS mediates a sulfur-transfer reaction to create a thiocarboxyl intermediate, which is then acted upon by the P450 enzyme. biorxiv.org

A fascinating aspect of antibiotic biosynthesis is the mechanism by which the producing organism avoids self-destruction. For thiotetronic acid producers, the primary strategy for auto-resistance is the presence of a resistant version of the antibiotic's target enzyme. biorxiv.orgresearchgate.netresearchgate.net Thiotetronic acids, such as thiolactomycin (TLM), function by inhibiting β-ketoacyl-acyl carrier protein synthases (KAS), specifically FabB/FabF enzymes, which are essential for fatty acid biosynthesis (FAS). biorxiv.orgrsc.org

Genome mining studies revealed that thiotetronic acid BGCs invariably contain at least one, and often multiple, genes encoding KAS I/II enzymes. biorxiv.orgrsc.org For instance, the BGC for TLM contains the gene tlmF, which encodes a FabB/FabF homolog. rsc.org The presence of this duplicated and modified housekeeping gene within the BGC is a classic example of a self-resistance mechanism. biorxiv.orgresearchgate.netresearchgate.net This cluster-associated KAS enzyme is presumed to be resistant to the inhibitory effects of the produced thiotetronic acid, allowing the organism's fatty acid synthesis to proceed unimpeded while it produces the antibiotic to target competing microbes. biorxiv.orgrsc.org

This co-localization of the biosynthetic genes and the resistance gene is a powerful indicator used in target-directed genome mining to identify BGCs that produce compounds with antibacterial activity. biorxiv.orgresearchgate.netwur.nl The discovery of these resistance genes not only explains the survival of the producer but also confirms the mode of action of the natural product. researchgate.netresearchgate.net

Heterologous Expression and Metabolic Engineering for Thiotetronic Acid Production

The production of thiotetronic acids is often enhanced and diversified through heterologous expression, a technique where the biosynthetic gene cluster (BGC) from a native producer is transferred into a more tractable host organism. asm.org This approach overcomes limitations associated with the original producer, such as slow growth, low yields, or genetic intractability. frontiersin.org Streptomyces species are frequently chosen as heterologous hosts due to their well-established genetics and their capability to express complex secondary metabolite pathways from other actinomycetes. frontiersin.org

A significant breakthrough in understanding thiotetronic acid biosynthesis came from the successful heterologous expression of the Tü 3010 BGC. The main gene cluster, known as the stu cluster from Streptomyces thiolactonus NRRL 15439, was transferred into the model host Streptomyces avermitilis. rsc.orgresearchgate.net The recombinant S. avermitilis strain was able to produce Tü 3010 at levels comparable to the wild-type producer, demonstrating that all essential enzymes for its synthesis are encoded within the cluster and that the host can supply the necessary sulfur donor. rsc.orgresearchgate.net

Similarly, target-directed genome mining of Salinispora species led to the identification of the BGCs responsible for producing thiolactomycin (the tlm cluster) and other related thiotetronic acids (the ttm cluster). acs.orgacs.org These orphan polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid clusters were prioritized for study because they were found alongside a putative fatty acid synthase resistance gene, hinting at their product's biological function. acs.orgresearchgate.net Using advanced cloning techniques, these clusters were successfully captured and expressed in Streptomyces hosts, confirming their role in producing a range of thiotetronic acid natural products, including the well-known antibiotic thiolactomycin. acs.orgresearchgate.netacs.org This work not only genetically validated the biosynthetic pathway for the first time in over 30 years but also showcased the power of heterologous expression in activating silent or poorly expressed BGCs. acs.orgacs.org

The following table summarizes key findings in the heterologous expression of thiotetronic acid BGCs.

Table 1: Heterologous Expression of Thiotetronic Acid Biosynthetic Gene Clusters

| Gene Cluster | Original Producer Organism | Heterologous Host | Product | Key Findings |

|---|---|---|---|---|

| stu cluster | Streptomyces thiolactonus NRRL 15439 | Streptomyces avermitilis MA-4680 | Tü 3010 | Production levels were comparable to the native strain. rsc.org |

| tlm cluster | Salinispora species | Streptomyces hosts | Thiolactomycin and related analogues | Confirmed the function of a long-elusive BGC and validated target-directed genome mining. acs.orgresearchgate.net |

Rational Design and Synthetic Biology Approaches for Novel Thiotetronic Acid Analogues

The elucidation of thiotetronic acid BGCs has paved the way for the rational design of novel analogues through synthetic biology and chemoenzymatic methods. grantome.com Understanding the function of individual biosynthetic enzymes allows for targeted genetic modifications to alter the final chemical structure. A key discovery was the unexpected role of a cytochrome P450 enzyme in the formation of the thiotetronate ring, which involves a novel mechanism of sulfur insertion. rsc.orgresearchgate.net This insight provides a critical target for protein engineering to potentially incorporate different functionalities or alter the ring structure.

Synthetic biology offers a powerful toolkit for engineering thiotetronic acid pathways. One successful strategy is target-directed genome mining, which predicts the function of a BGC's product by identifying co-localized resistance genes. acs.orgacs.org This approach was instrumental in prioritizing the tlm cluster from among 86 Salinispora genomes for its link to a fatty acid synthase resistance gene. acs.orgresearchgate.net

Furthermore, advanced DNA cloning and assembly techniques are crucial for manipulating these large and complex BGCs. asm.org Transformation-Associated Recombination (TAR) cloning in yeast has been employed to directly capture entire BGCs (such as the ~30 kb tlm and ttm clusters) from genomic DNA. asm.orgacs.orgsjtu.edu.cn This method bypasses the laborious steps of traditional library-based cloning and facilitates subsequent genetic modifications, such as gene deletion or refactoring of the cluster. asm.orgnih.gov The insights gained from these engineered pathways enable the creation of novel analogues. For instance, mutational analysis of the stu cluster has provided a basis for engineering the biosynthesis to produce new derivatives of Tü 3010 and other thiotetronates. rsc.org The ultimate goal of these rational design efforts is to generate new thiotetronic acid analogues with improved properties, such as enhanced antibacterial activity or better cell penetration. asm.org

Table 2: Synthetic Biology and Rational Design Strategies for Thiotetronic Acid Production

| Strategy/Tool | Application | Example/Outcome |

|---|---|---|

| Target-Directed Genome Mining | Prioritizing orphan BGCs based on co-localized resistance genes. | Identification of the tlm cluster in Salinispora by its association with a fatty acid synthase resistance gene. acs.orgacs.org |

| Transformation-Associated Recombination (TAR) Cloning | Direct capture and assembly of large BGCs from genomic DNA into an expression vector. | Efficiently captured the tlm and ttm BGCs (~30 kb) for heterologous expression in Streptomyces. acs.orgsjtu.edu.cn |

| Pathway Engineering/Mutational Analysis | Elucidating enzyme function and creating novel analogues by targeted gene modification. | Deletion of a cytochrome P450 gene in the stu cluster abolished production, confirming its key role in ring formation and as a target for rational design. rsc.org |

Mechanistic Studies of Biological Activities and Structure Activity Relationships Sar

Elucidation of Molecular Targets and Modes of Action for Thiotetronic Acid Analogues

The primary mode of action for thiotetronic acid analogues is the targeted inhibition of enzymes within the bacterial type II fatty acid synthase (FAS-II) system. asm.orgrsc.orgresearchgate.net This system is responsible for elongating fatty acid chains, which are vital components of bacterial cell membranes and, in the case of mycobacteria, precursors to mycolic acids. rsc.orgiomcworld.org

Thiotetronic acid derivatives, most notably thiolactomycin (B1682310) (TLM), act as reversible inhibitors of the β-ketoacyl-acyl carrier protein synthase (KAS) enzymes, which are central to the elongation cycle of the FAS-II pathway. asm.orgrsc.org The inhibition is selective for bacterial and plant FAS-II systems, with no significant effect on the mammalian or yeast type I fatty acid synthase (FAS-I) systems. nih.govasm.org This selectivity is a key attribute for their potential as antibacterial agents. nih.gov

The mechanism involves the inhibitor binding preferentially to the acyl-enzyme intermediate of the KAS enzyme. rsc.orgresearchgate.net In Escherichia coli, TLM has been shown to inhibit β-ketoacyl-ACP synthases I, II, and III. asm.org The FAS-II system in mycobacteria, which is primarily an elongating system, is also a target. asm.org Studies have shown that TLM inhibits the FAS-II synthase, with a significant impact on the formation of medium-chain fatty acids. asm.org

Genome mining studies have further solidified these findings by identifying biosynthetic gene clusters for thiotetronic acid antibiotics that co-localize with a putative fatty acid synthase (FAS) resistance gene. researchgate.netbiorxiv.org This co-localization suggests a self-resistance mechanism where the producing organism has a modified, resistant version of the target enzyme. rsc.orgresearchgate.net

Thiotetronic acid analogues demonstrate specificity for the elongation condensing enzymes of the FAS-II pathway, namely KAS I (FabB) and KAS II (FabF). rsc.orgresearchgate.net In Mycobacterium tuberculosis, the primary targets are KasA and KasB, which are essential for the biosynthesis of mycolic acids, critical components of the mycobacterial cell wall. rsc.orgiomcworld.org TLM has been shown to inhibit both KasA and KasB. iomcworld.org

The initiation condensing enzyme, KAS III (FabH), is generally less sensitive to inhibition by TLM and its analogues. nih.gov This preferential inhibition of the elongation synthases disrupts the production of longer-chain fatty acids necessary for bacterial viability.

Structural and interligand NOE NMR studies have provided insights into the binding interactions. nih.gov These studies suggest that substituents at the C3 and C4 positions of the thiotetronic acid core can enhance interactions with the target enzyme. nih.gov The binding is reversible, distinguishing it from covalent inhibitors like cerulenin. rsc.org The discovery of a novel class of KAS I/II enzymes, FabY, in Pseudomonas aeruginosa suggests that the spectrum of KAS enzymes targeted by thiotetronic acids may be broader than initially understood. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies of Thiotetronic Acid Derivatives in Target Inhibition

Extensive SAR studies have been conducted to optimize the antibacterial potency of thiotetronic acid derivatives by modifying various positions on the core ring structure.

The substituent at the C-3 position of the thiotetronic acid ring plays a crucial role in determining inhibitory activity and selectivity. The presence of a methyl group at this position is a key determinant for the high selectivity of these compounds for the bacterial FAS-II over the mammalian FAS-I system. nih.gov

Acylation at the C-3 position has been explored to enhance potency. nih.govsemanticscholar.org The introduction of bulky aryl substituents at the C-3 position was tolerated by F. tularensis, maintaining the whole-cell activity of the parent molecule. nih.gov While some C-3 modifications led to improved binding affinity for the target enzymes, this did not always translate to enhanced whole-cell activity against M. tuberculosis. nih.gov However, certain C-3 acyl analogues with C-5 aryl or alkyl functionalities have shown effectiveness against Staphylococcus aureus. semanticscholar.org

Table 1: Influence of C-3 Substituents on Biological Activity

| Compound/Modification | Target Organism/Enzyme | Observed Effect on Activity |

| C-3 Methyl Group | Bacterial FAS-II vs. Mammalian FAS-I | Confers high selectivity for bacterial FAS-II. nih.gov |

| C-3 Acylation (general) | S. aureus, P. multocida | Effective activity with C-5 aryl/alkyl groups. semanticscholar.org |

| Bulky Aryl Substituents at C-3 | F. tularensis | Whole-cell activity retained. nih.gov |

| TLM 16 (specific C-3 modification) | S. aureus (MSSA & MRSA) | 3- to 5-fold improvement in MIC compared to TLM. nih.gov |

The C-5 position of the thiotetronic acid ring is another critical site for modification that significantly impacts biological activity. The natural (5R)-isoprene unit of thiolactomycin is essential for its activity against the condensing enzymes of both M. tuberculosis and E. coli. nih.gov Even minor alterations to this side chain, such as the reduction of its double bonds, are not well tolerated in enzyme assays. nih.gov

However, some derivatives with modified C-5 side chains that showed poor enzyme inhibition still retained whole-cell activity, suggesting potential alternative targets or mechanisms of action. nih.gov Increasing the length of the alkyl chain at C-5 has shown varied effects. While longer aliphatic chains correlated with modest improvements in activity against FabH enzymes, there was little tolerance for substitution in assays with other condensing enzymes. nih.gov In studies targeting the malaria parasite P. falciparum, increasing the hydrophobicity at both the C-3 and C-5 positions with alkyl groups led to increased inhibition. acs.org Specifically, a 10-carbon alkyl side chain at C-5 combined with a shorter alkyl group at C-3 resulted in a significant improvement in activity against the parasite. acs.org

Table 2: Impact of C-5 Side Chains on Biological Activity

| Compound/Modification | Target Organism/Enzyme | Observed Effect on Activity |

| Intact (5R)-isoprene unit | M. tuberculosis & E. coli condensing enzymes | Required for activity. nih.gov |

| Reduction of isoprene (B109036) double bonds | Condensing enzymes | Not tolerated. nih.gov |

| Straight-chain alkyl groups | E. coli & Mtb FabH | Modest activity, longer chains slightly better. nih.gov |

| C-10 alkyl at C-5 & C-2/C-3 alkyl at C-3 | P. falciparum | 14-fold improvement in activity compared to TLM. acs.org |

| Hexadecyl side chain at C-5 | P. falciparum KASIII | 55% inhibitory activity. acs.org |

Investigation of Other Enzyme Inhibition Mechanisms (e.g., ClpP protease, based on novel genome mining insights)

While the primary target of thiotetronic acids is the FAS-II pathway, emerging research suggests other potential mechanisms of action. Genome mining approaches have been instrumental in uncovering these possibilities. rsc.orgnih.gov One such approach involves identifying biosynthetic gene clusters that contain a duplicated copy of a housekeeping gene, which may function as a self-resistance gene. rsc.orgnih.gov

This strategy led to the discovery of a connection between a family of natural products and the caseinolytic protease (ClpP). researchgate.net Although the initially studied compounds were found to be shunt metabolites, this line of inquiry revealed that the true products of these gene clusters are reactive covalent inhibitors of ClpP. researchgate.net While not directly demonstrated for thiotetronic acid itself, this highlights a powerful method for identifying novel antibiotic targets. researchgate.net In some instances, detailed mode-of-action studies on compounds discovered through genome mining have revealed diverse mechanisms, including the dysregulation of the ClpP protease. rsc.orgnih.gov These findings open up the possibility that some thiotetronic acid analogues might exert their effects through mechanisms other than or in addition to FAS inhibition, a hypothesis that warrants further investigation. rsc.org

Advanced Spectroscopic and Analytical Characterization of Thiotetronic Acids

Elucidation of Thiotetronic Acid Tautomerism and Conformational Isomerism

Thiotetronic acids can exist in different tautomeric and isomeric forms, which presents a challenge for their unambiguous structural assignment. Spectroscopic and analytical methods are indispensable for differentiating these closely related structures.

Spectroscopic Differentiation of Keto-Enol Tautomers (e.g., NMR, IR)

The thiotetronic acid ring can exist in keto-enol tautomeric forms (Figure 1). nih.gov The position of this equilibrium is influenced by the solvent and substitution pattern. mdpi.comnih.gov

Infrared (IR) spectroscopy can provide evidence for the predominant tautomer. For instance, the IR spectrum of 3-acyltetronic acids, which are structurally similar to thiotetronic acids, shows characteristic bands that help in assigning the dominant tautomeric forms in different phases. researchgate.net The presence of a strong C=O stretching band between 1660–1685 cm⁻¹ and an S-H stretching band around 2540–2570 cm⁻¹ in thiocarboxylic S-acids suggests the prevalence of the S-acid tautomer. thieme-connect.de In some cases, tautomeric equilibrium between thione and thiol forms has been observed, with IR spectra showing absorption bands for both the C=S and S-H groups. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism. In CDCl3 solution, 3-substituted thiotetronic acids are found to exist predominantly in the enolized form, as indicated by the absence of a methine proton resonance at C-3 in the ¹H NMR spectra. semanticscholar.org However, for some derivatives like 3-butanoylthiotetronic acid, the presence of two sets of signals in both ¹H and ¹³C NMR spectra suggests the existence of "external" tautomers. semanticscholar.org The chemical shift of the enolic proton in ¹H NMR can also indicate the strength of intramolecular hydrogen bonding, which differs between various tetronic and thiotetronic acid analogs. researchgate.net For example, the enolic proton chemical shift for 3-acetylthiotetronic acid is significantly different from that of 3-acetyltetronic acid, suggesting a stronger intramolecular hydrogen bond in the former. researchgate.net

| Technique | Key Observation | Inference | Reference |

|---|---|---|---|

| IR Spectroscopy | C=O stretch (1660–1685 cm⁻¹) S-H stretch (2540–2570 cm⁻¹) | Predominance of the S-acid tautomer. | thieme-connect.de |

| ¹H NMR Spectroscopy | Absence of methine proton at C-3 | Existence in the enolized form. | semanticscholar.org |

| ¹³C NMR Spectroscopy | Signals for ketonic and enolic carbons | Confirmation of keto-enol tautomerism. | mdpi.comnih.gov |

Analytical Resolution and Characterization of Regioisomeric Thiotetronic Acid Derivatives

The synthesis of thiotetronic acid derivatives, such as through O-alkylation, often results in a mixture of regioisomers, primarily the 2- and 4-substituted products. nih.gov Differentiating between these isomers can be challenging as their ¹H and ¹³C NMR spectra are often very similar. nih.gov

Ultraviolet (UV) spectroscopy has proven to be a reliable method for distinguishing between these regioisomers. It has been observed that 4-alkoxythiotetronic acid isomers consistently exhibit a distinct absorption maximum (λmax) between 235–240 nm. nih.gov In contrast, the 2-alkoxy isomers show two absorbance peaks, one in the range of 205–220 nm and another between 305–310 nm. nih.gov This difference in UV absorption provides a straightforward method for assigning the correct structure to the isolated isomers. nih.govresearchgate.net

While NMR data alone may not be sufficient for confident assignment, subtle differences can sometimes be observed. For example, in the ¹H NMR spectrum of 4-alkoxy-3,5-dimethylthiotetronic acids, an allylic coupling was observed, which was absent in the corresponding 2-alkoxy isomers. nih.gov Furthermore, ¹³C NMR chemical shifts for C-4 and C-5 can also show slight variations between the two isomers. nih.gov In some cases, chromatographic separation of regioisomers has been successfully employed. mdpi.com

| Isomer | λmax Range 1 (nm) | λmax Range 2 (nm) | Reference |

|---|---|---|---|

| 2-Alkoxythiotetronic Acid | 205–220 | 305–310 | nih.gov |

| 4-Alkoxythiotetronic Acid | 235–240 | - | nih.gov |

High-Resolution Mass Spectrometry and Ion Mobility Spectrometry for Thiotetronic Acid Identification and Detection

High-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS) are powerful analytical techniques for the sensitive detection and identification of thiotetronic acids, particularly in complex matrices.

Electrospray Ionization (ESI) and Gas Phase Ion Chemistry of Polar Thiotetronic Acids

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar compounds like thiotetronic acids. canada.caacs.orgnih.gov However, a key challenge in the ESI-MS analysis of thiotetronic acids is that these normally stable compounds can be converted into highly reactive ions in the gas phase. canada.caacs.orgnih.gov These labile ions are prone to extensive dissociation and ion/molecule reactions, making their detection by conventional mass spectrometry methods difficult. canada.caacs.orgbiorxiv.org

The gas-phase chemistry of polar thiotetronic acid ions is complex. For example, the protonated molecular ion of a thiotetronic acid can generate numerous other ions upon collision-induced dissociation (CID), with many ultimately fragmenting to a proton at high collision energies. bac-lac.gc.ca This extensive fragmentation explains why thiotetronic acids may not have been previously detected using standard mass spectrometry techniques. bac-lac.gc.ca To overcome this, "soft" mass spectrometry conditions are required to analyze these fragile ions. canada.cauoguelph.ca

Application of High Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS)

High Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) is a differential ion mobility technique that separates ions based on their different mobilities in low and high electric fields. canada.canih.gov When coupled with ESI and mass spectrometry (ESI-FAIMS-MS), it provides a unique analytical capability for the detection and identification of labile thiotetronic acid congeners, even in complex samples like drinking water. canada.caacs.orgnih.govcanada.cacanada.ca

FAIMS acts as an ion filter, separating thiotetronic acid ions from interfering matrix components, thereby improving the quality of the mass spectra. canada.ca The use of specific compensation voltages (CV) in FAIMS allows for the selective transmission of thiotetronic acid ions to the mass spectrometer. canada.ca The addition of a makeup gas like carbon dioxide to the nitrogen carrier gas in FAIMS has been shown to be critical for the detection of these labile sulfur-containing ions. canada.caacs.org ESI-FAIMS-QTOF-MS has been successfully used for the de novo identification of several thiotetronic acids in groundwater by comparing the tandem mass spectrometry data of authentic derivatives with synthetic analogues. canada.caacs.orgnih.gov This technique has proven essential for discovering and characterizing previously unknown sulfur-containing contaminants in water sources. bac-lac.gc.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation and conformational analysis of thiotetronic acids. semanticscholar.orgucsd.eduresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the position of substituents.

NMR is also used to study the conformational characteristics of thiotetronic acids. nih.gov For example, analyses of proton NMR spin-coupling constants, nuclear Overhauser effects (NOE), and lanthanide-induced shifts can provide insights into the preferred conformation of the molecule in solution. nih.gov Such studies have revealed that some 2-thiopyrimidine nucleotides, which share a similar heterocyclic core, exhibit a high degree of conformational rigidity. nih.gov

In the context of biosynthetic studies, NMR analysis, often in conjunction with high-resolution mass spectrometry, is essential for elucidating the structures of novel thiotetronic acid natural products and their biosynthetic intermediates. acs.orgbiorxiv.org

| Compound Name |

|---|

| 3-Acetyl-5-(4-fluorobenzylidene)thiotetronic acid |

| 3-Acetyltetramic acid |

| 3-Acetyltetronic acid |

| 3-Butanoylthiotetronic acid |

| 4-Alkoxy-3,5-dimethylthiotetronic acid |

| 4-Methoxy-3,5-dimethylthiotetronic acid |

| Thioacetic acid |

| Thiobenzoic acid |

| Thiolactomycin (B1682310) |

| Thiotetramycin |

| Thiotetronic acid |

Advanced Chromatographic Techniques for Separation, Purification, and Trace Analysis of Thiotetronic Acids

The isolation, purification, and analysis of thiotetronic acids from both natural sources and synthetic reaction mixtures rely heavily on a suite of advanced chromatographic techniques. The structural diversity and, in some cases, the chemical lability of these sulfur-containing heterocycles necessitate tailored chromatographic strategies to achieve effective separation and sensitive detection. Techniques ranging from High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to more specialized ion mobility spectrometry methods are routinely employed. mdpi.comcanada.canih.gov These methods are crucial for metabolic profiling, purification of target compounds, and the trace analysis of thiotetronic acid derivatives in complex environmental and biological matrices. canada.canih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography, frequently coupled with mass spectrometry (HPLC-MS), stands as a cornerstone technique for the analysis and purification of thiotetronic acids. mdpi.com Its versatility allows for the separation of compounds with a wide range of polarities and molecular weights.

Research Findings:

Reversed-Phase Chromatography: The most common approach for thiotetronic acid analysis is reversed-phase HPLC, which separates compounds based on their hydrophobicity. C18 columns are frequently utilized for this purpose. nih.govnih.gov Gradient elution systems, typically involving a mixture of water and acetonitrile (B52724), often with a formic acid modifier to improve peak shape and ionization efficiency, are standard. nih.gov For instance, the analysis of potential antitumor agents from Actinomadura sp. involved an Agilent 1260 HPLC system with an Elipse EC-C18 column, using a water/acetonitrile gradient containing 0.05% formic acid. nih.gov

Metabolic Profiling and Discovery: HPLC is instrumental in comparative metabolic profiling to identify the production of thiotetronic acids in microbial cultures. By comparing the HPLC chromatograms of wild-type and mutant microbial strains, researchers can identify peaks corresponding to metabolites that are absent in the mutant, thereby linking them to a specific biosynthetic gene cluster. nih.govrsc.org

Purification: For the isolation of specific thiotetronic acid derivatives, semi-preparative HPLC is the method of choice. nih.gov Following initial fractionation by methods like size-exclusion chromatography (e.g., Sephadex LH-20), fractions containing the target compounds are purified using reversed-phase semi-preparative HPLC, enabling the isolation of milligram quantities of pure material for structural elucidation and bioassays. nih.gov

Table 1: Examples of HPLC Conditions for Thiotetronic Acid Analysis

| Compound/Application | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Antitumor Agent Discovery | Elipse EC-C18 (5 μm, 4.6 x 150 mm) | Linear gradient of water and acetonitrile (both with 0.05% formic acid) | UV (280 nm) | nih.gov |

| 5-Substituted TLM Analogues | Phenomenex Luna C18(2) (3 μm, 2 x 50 mm) | Water/acetonitrile gradient (both with 0.1% formic acid) | UV (270, 310 nm), ESI-MS | nih.gov |

| Thiolactomycin Biosynthesis | Not specified | Gradient: 2% to 60% ACN in H2O (0.1% formic acid) over ~28 min | UV (280 nm), HRESI-MS | biorxiv.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is another powerful tool for the analysis of thiotetronic acids, though it is often limited to volatile and thermally stable derivatives. For many polar thiotetronic acids, chemical derivatization is a prerequisite for successful GC-MS analysis. nih.govresearchgate.net

Research Findings:

Derivatization: A common derivatization strategy involves converting the thiotetronic acids into their trimethylsilyl (B98337) (TMS) ether methyl ester derivatives, which increases their volatility and thermal stability. researchgate.net

Isomer Differentiation: GC-MS has been effectively used to analyze and differentiate between isomeric O-alkylated thiotetronic acids. nih.gov For example, in a study differentiating 2- and 4-alkoxy-3,5-dimethylthiotetronic acids, GC-MS provided characteristic mass spectra for each isomer, aiding in their structural confirmation. The mass spectra of various alkoxy derivatives consistently showed fragment ions that helped to identify the specific alkyl group attached. nih.gov

Table 2: Examples of GC-MS Analysis of Thiotetronic Acid Derivatives

| Compound Derivative | Key Mass Spectra Fragments (m/z) | Reference |

|---|---|---|

| 2-sec-Butoxy-3,5-dimethylthiotetronic acid | 144 (100), 242 (M+) | nih.gov |

| 4-(1-Methylhexyloxy)-3,5-dimethylthiotetronic acid | 57 (100), 242 (M+) | nih.gov |

| 2-(3-Phenylpropoxy)-3,5-dimethylthiotetronic acid | 91 (100), 262 (M+) | nih.gov |

Trace Analysis and Specialized Techniques

The detection of thiotetronic acids at trace levels, particularly in complex environmental samples like drinking water, presents a significant analytical challenge. Many polar thiotetronic acids are extremely fragile and labile, making them undetectable by conventional LC-MS or GC-MS methods where they are prone to dissociation. canada.cauoguelph.ca

Research Findings:

ESI-FAIMS-QTOF-MS: A major breakthrough in the trace analysis of these compounds has been the application of Electrospray Ionization-High Field Asymmetric Waveform Ion Mobility Spectrometry-Quadrupole Time-of-Flight-Mass Spectrometry (ESI-FAIMS-QTOF-MS). canada.cauoguelph.ca This "soft" mass spectrometry approach enables the detection of labile analytes without requiring extensive sample preparation or chromatographic separation. uoguelph.ca

Mechanism of Action: The key feature of ESI-FAIMS-MS is the gas-phase separation of ions by FAIMS prior to their introduction into the mass spectrometer. This process filters out matrix components and solvent molecules, creating a "clean" environment that allows for the gentle transfer of fragile ions like those of polar thiotetronic acids. canada.cauoguelph.ca This has led to the discovery of a whole class of previously undetected polar thiotetronic acid congeners as the most abundant organic compounds in some groundwater sources. uoguelph.ca The technique is sensitive enough to detect these compounds at part-per-trillion concentrations. uoguelph.ca

Chiral Chromatography

Many biologically active thiotetronic acids, such as thiolactomycin, are chiral. Since enantiomers can have vastly different biological activities, their separation and analysis are critical. Chiral chromatography is the primary technique used to resolve racemic mixtures of thiotetronic acids. strath.ac.uk

Research Findings:

Enantiomer Separation: Chiral HPLC, which utilizes a chiral stationary phase (CSP), is employed to separate enantiomers based on their differential interactions with the CSP. strath.ac.ukmdpi.com This technique is essential for determining the enantiomeric excess (%ee) of synthetic products and for isolating pure enantiomers for biological testing. strath.ac.uk The choice of the CSP, mobile phase composition, and temperature are all critical parameters that must be optimized for effective separation. strath.ac.uk

Theoretical and Computational Studies of Thiotetronic Acids

Quantum Chemical Calculations on the Electronic Structure and Reactivity of Thiotetronic Acids

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of thiotetronic acids. researchgate.netresearchgate.netnih.gov These methods allow for the detailed analysis of molecular orbitals, charge distributions, and electrostatic potentials, which are fundamental to understanding chemical behavior.

One of the key applications of quantum chemistry in this area is the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. vdoc.pub A smaller HOMO-LUMO gap generally implies higher reactivity. For thiotetronic acid derivatives, these calculations help to understand their susceptibility to engage in chemical reactions, which is crucial for their mechanism of action. researchgate.netvdoc.pub

Molecular electrostatic potential (MEP) maps are another powerful tool derived from quantum chemical calculations. These maps illustrate the charge distribution across a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.netust.hk For instance, in the development of antifungal agents based on the thiotetronic acid scaffold, MEP maps have been used to rationalize structure-activity relationships. researchgate.net Studies have shown that introducing substituents that increase the positive electrostatic potential in certain regions of the molecule can enhance its inhibitory activity against specific fungal pathogens. researchgate.net For example, the electrostatic surface map of thiolactomycin (B1682310), a well-known thiotetronic acid antibiotic, revealed two hydrogen bond acceptor sites and two hydrophobic sites, which provided a basis for developing a pharmacophore model. nih.gov

The table below summarizes key parameters obtained from DFT calculations for representative thiazine (B8601807) derivatives, which share structural motifs with thiotetronic acids, illustrating the type of data generated in these studies. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index |

| 1,2-Thiazine | -4.65 | -1.03 | 3.62 | - |

| 1,3-Thiazine | -6.06 | -1.22 | 4.84 | Highest |

| 1,4-Thiazine | -7.18 | -0.13 | 7.05 | - |

| Phenothiazine | -4.89 | -0.32 | 4.57 | - |

This data is illustrative of the application of DFT calculations to heterocyclic compounds and is based on findings for thiazine derivatives. researchgate.net

Molecular Docking and Dynamics Simulations of Thiotetronic Acid-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the interactions between small molecules, like thiotetronic acid derivatives, and their biological targets, which are typically proteins or enzymes. acs.org These methods are instrumental in drug discovery and development, providing a virtual model of the binding process at the atomic level. mdpi.com

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor. researchgate.net This is achieved by sampling a large number of possible orientations and scoring them based on their binding affinity. For thiotetronic acids, docking studies have been crucial in identifying and validating their molecular targets. For example, derivatives of 3-acylthiotetronic acid have been shown to target fatty acid synthase (FAS) enzymes, which are essential for fungal viability. nih.govacs.org Docking simulations have revealed that these compounds can fit into the active site of enzymes like the C171Q KasA complex, forming key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues. researchgate.netnih.govacs.org Similarly, other thiotetronic acid derivatives have been docked into the active site of succinate (B1194679) dehydrogenase (SDH), another important fungal enzyme, revealing binding modes similar to known fungicides. researchgate.net

Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their dynamic behavior. These simulations can confirm the stability of the binding pose predicted by docking and reveal subtle conformational changes in both the ligand and the protein upon binding. unl.pt For instance, MD simulations have been used to refine and optimize the docked structures of intermediates in the biosynthesis of thiolactomycin, providing insights into the enzymatic mechanism. biorxiv.org

| Thiotetronic Acid Derivative | Target Enzyme | Key Interacting Residues | Type of Interaction |

| 3-acylthiotetronic acid | C171Q KasA | - | Hydrogen bonds, hydrophobic interactions |

| Compound 6i | Succinate Dehydrogenase (SDH) | TRP O:173, SER P:39, TYR Q:58, ARG P:43 | Hydrogen bonding, σ-π interaction |

| Compounds C13 and C14 | Succinate Dehydrogenase (SDH) | TRP O:173, ARG P:43, TYR Q:58, MET P:43 | Strong interactions |

This table summarizes findings from molecular docking studies on various thiotetronic acid derivatives. researchgate.netnih.govacs.org

Prediction of Thiotetronic Acid Reactivity, Stability, and Spectroscopic Properties via Computational Methods

Computational chemistry offers a suite of tools for predicting the intrinsic properties of molecules like thiotetronic acids before they are synthesized and tested in the laboratory. This predictive capability is invaluable for prioritizing candidates and guiding synthetic efforts.

The reactivity of thiotetronic acids can be predicted using the outputs of quantum chemical calculations, such as the HOMO-LUMO energies and MEP maps discussed previously. researchgate.net These parameters help to identify the most likely sites for metabolic transformation or chemical degradation, thus providing an indication of the molecule's stability. Global reactivity descriptors, including chemical hardness, softness, and electrophilicity index, can be calculated from HOMO and LUMO energies to further quantify and compare the reactivity of different derivatives. researchgate.netnih.gov

Computational methods are also employed to predict spectroscopic properties, which are essential for the structural characterization of newly synthesized compounds. mdpi.com For example, it is possible to calculate the expected Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov By comparing these predicted spectra with experimental data, researchers can confirm the structure of a synthesized thiotetronic acid derivative. researchgate.net While the complex tautomerism of 3-acyl(thio)tetronic acids can make spectral assignment challenging, computational analysis of electron densities and coupling constants can aid in the correct assignment of signals. researchgate.net Furthermore, computational approaches can help to understand and predict complex spectroscopic phenomena such as dual fluorescence and aggregation-induced emission in related heterocyclic systems. mdpi.com

Cheminformatics Approaches and Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Thiotetronic Acid Design

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling represent a data-driven approach to drug design, leveraging computational power to analyze large datasets of chemical structures and their associated biological activities. mdpi.comresearchgate.netnih.gov These methods are particularly useful for the rational design of new thiotetronic acid derivatives with improved properties. mdpi.com

QSAR modeling aims to build a mathematical relationship between the chemical features of a series of compounds and their biological activity. nih.gov This is achieved by calculating a set of molecular descriptors for each compound, which are numerical representations of its structural, physical, or chemical properties. These descriptors are then used to develop a statistical model that can predict the activity of new, untested compounds. For thiotetronic acids, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. engineering.org.cn In one study, a CoMFA model was developed for a series of 5-substituted benzylidene 3-acylthiotetronic acid derivatives, which showed high predictive ability for their antifungal activity. engineering.org.cn The resulting models can be visualized as contour maps, indicating regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net

Cheminformatics encompasses a broader range of computational tools and techniques for managing and analyzing chemical information. mdpi.comacs.org This includes methods for similarity searching in chemical databases, pharmacophore modeling, and the use of machine learning algorithms to predict biological activities. mdpi.comresearchgate.netacs.org For instance, machine learning models can be trained on known active and inactive compounds to classify new thiotetronic acid derivatives based on their likelihood of being active. acs.org These approaches, combined with genome mining techniques that identify biosynthetic gene clusters for natural products like thiotetronic acids, are accelerating the discovery of new bioactive molecules. nih.govnih.govmdpi.com

Research into Broader Applications and Environmental Context of Thiotetronic Acids

Investigation of Thiotetronic Acids as Chemical Probes for Dissecting Biological Pathways

Thiotetronic acids and their derivatives are valuable tools for dissecting biological pathways, primarily due to their specific inhibitory action on fatty acid synthase (FAS) systems. Their utility as chemical probes stems from their ability to target and interact with specific enzymes, allowing researchers to study the roles of these enzymes in various biological processes.

A notable application of thiotetronic acid-based molecules as chemical probes involves the use of "chain termination" probes to investigate the biosynthesis of thiotetronate antibiotics. researchgate.net These probes have been instrumental in studying the assembly of the polyketide backbone of these antibiotics in filamentous bacteria such as Lentzea sp. and Streptomyces thiolactonus. researchgate.net By using these chemical tools, researchers have been able to capture biosynthetic intermediates, offering initial insights into substrate specificity and the in-vivo processing of intermediates by the unusual iterative synthases involved in their production. researchgate.net